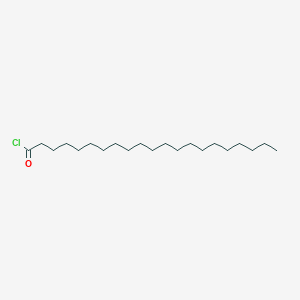

Heneicosanoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

henicosanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVAHIFGHLKMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398846 | |

| Record name | HENEICOSANOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77582-61-7 | |

| Record name | HENEICOSANOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Heneicosanoyl Chloride from Heneicosanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of heneicosanoyl chloride from heneicosanoic acid. This compound is a reactive acyl chloride derived from the C21 saturated fatty acid, heneicosanoic acid. Its synthesis is a fundamental step in the preparation of various derivatives, such as esters and amides, which are of interest in pharmaceutical and materials science research. This document details established experimental protocols, compares common chlorinating agents, and provides expected analytical data based on closely related long-chain fatty acyl chlorides.

Overview of Synthetic Strategies

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. This is typically achieved by reacting the carboxylic acid with a chlorinating agent. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus-based reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃).

The general reaction is as follows:

R-COOH + Chlorinating Agent → R-COCl + Byproducts

For long-chain fatty acids like heneicosanoic acid, the choice of reagent and reaction conditions is crucial to ensure high yield and purity of the resulting acyl chloride.

Comparison of Common Chlorinating Agents

The selection of a chlorinating agent depends on factors such as reactivity, ease of purification, and safety considerations. The following table summarizes the key characteristics of the most frequently used reagents for the synthesis of long-chain fatty acyl chlorides.

| Chlorinating Agent | Formula | Physical State | Boiling Point (°C) | Key Advantages | Key Disadvantages |

| Thionyl Chloride | SOCl₂ | Colorless liquid | 76 | Gaseous byproducts (SO₂ and HCl) are easily removed.[1][2] | Can lead to side reactions if not used carefully.[3] |

| Oxalyl Chloride | (COCl)₂ | Colorless liquid | 63-64 | Gaseous byproducts (CO, CO₂, and HCl) simplify purification.[4] Milder conditions can be used. | More expensive than thionyl chloride. Toxic. |

| Phosphorus Pentachloride | PCl₅ | White solid | 160 (sublimes) | Highly reactive, often giving good yields.[5] | Solid byproduct (POCl₃) needs to be separated by distillation.[5] Corrosive solid. |

| Phosphorus Trichloride | PCl₃ | Colorless liquid | 76 | Effective for many fatty acids. | Byproduct (H₃PO₃) is a non-volatile liquid, requiring careful separation. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound using thionyl chloride and oxalyl chloride are provided below. These protocols are based on established procedures for long-chain fatty acids and are expected to be directly applicable to heneicosanoic acid.

Synthesis using Thionyl Chloride

This is a widely used method due to its efficiency and the convenient removal of byproducts.

Reaction Scheme:

C₂₀H₄₁COOH + SOCl₂ → C₂₀H₄₁COCl + SO₂ (g) + HCl (g)

Materials and Equipment:

-

Heneicosanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene (B28343), dichloromethane (B109758), or neat)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, place heneicosanoic acid (1 equivalent) into a dry round-bottom flask. The reaction can be run neat or in an anhydrous solvent like toluene.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask at room temperature with stirring.[6]

-

Reaction: Heat the mixture to reflux (for reactions in a solvent) or to a moderate temperature (e.g., 60-70 °C for a neat reaction) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.[6] Co-evaporation with an anhydrous solvent like toluene can aid in the complete removal of residual thionyl chloride.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Synthesis using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and the clean formation of gaseous byproducts.

Reaction Scheme:

C₂₀H₄₁COOH + (COCl)₂ --(DMF catalyst)--> C₂₀H₄₁COCl + CO (g) + CO₂ (g) + HCl (g)

Materials and Equipment:

-

Heneicosanoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a stirring bar and a gas outlet

-

Addition funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, dissolve heneicosanoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxalyl Chloride: Add oxalyl chloride (typically 1.2 to 1.5 equivalents) dropwise to the solution at 0 °C (ice bath).

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the reaction mixture. Vigorous gas evolution will be observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is typically complete when gas evolution ceases.

-

Work-up: Remove the solvent and any remaining volatile byproducts using a rotary evaporator. The crude product is often of high purity and can be used directly for subsequent reactions or further purified by vacuum distillation.

Quantitative Data

| Fatty Acid | Chlorinating Agent | Molar Ratio (Acid:Reagent) | Solvent | Temperature | Time | Yield (%) | Purity (%) | Reference |

| Behenic Acid (C22) | Phosgene | 1 : 2 | Diethylformamide (catalyst) | 73 °C | 1 hr | 99.2 | 94 (IR) | [7] |

| Oleic Acid (C18) | Thionyl Chloride | 1 : Excess | Neat | Reflux | ~35 min addition | 97-99 (crude) | - | [8] |

| Isononanoic Acid (C9) | Bis(trichloromethyl)carbonate | 3 : 1 | Organic Amine (catalyst) | 20-150 °C | 20-150 min | >90 | >99 (GC) | [9] |

Based on these analogous reactions, the synthesis of this compound is expected to proceed in high yield, likely exceeding 90%.

Analytical Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques.

| Property/Technique | Description | Expected Result for this compound |

| Physical Appearance | Visual inspection of the final product. | Colorless to pale yellow liquid or low-melting solid.[10] |

| Melting Point | Determination of the melting range. | 50-52 °C |

| Infrared (IR) Spectroscopy | Identifies functional groups. | A strong C=O stretching band is expected around 1800 cm⁻¹.[11] The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) should be absent. |

| ¹H NMR Spectroscopy | Provides information on the proton environment. | A triplet corresponding to the α-methylene protons (adjacent to the COCl group) is expected to be shifted downfield compared to the starting acid. |

| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton. | The carbonyl carbon (C=O) signal is expected to be in the range of 170-175 ppm. The ¹³C NMR spectrum of the starting material, heneicosanoic acid, is available for comparison.[12] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the mass of this compound (C₂₁H₄₁ClO, MW: 345.03 g/mol ) should be observed. |

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the general chemical transformation.

Caption: Experimental workflow for the synthesis of this compound.

Caption: General reaction pathway for the conversion of a carboxylic acid to an acyl chloride.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Chlorinating agents such as thionyl chloride and oxalyl chloride are corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

These reagents react violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

The gaseous byproducts (HCl, SO₂, CO, CO₂) are toxic and corrosive. The reaction setup should include a gas outlet connected to a scrubber containing a basic solution (e.g., NaOH).

Conclusion

The synthesis of this compound from heneicosanoic acid is a straightforward process that can be achieved in high yields using standard laboratory techniques. Thionyl chloride and oxalyl chloride are the reagents of choice for this transformation, offering excellent reactivity and ease of purification. Careful attention to anhydrous conditions and safety protocols is essential for a successful and safe synthesis. The resulting this compound is a versatile intermediate for the development of novel molecules in the pharmaceutical and chemical industries.

References

- 1. Hexanedioyl dichloride [webbook.nist.gov]

- 2. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 3. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]

- 4. Hexanoyl chloride(142-61-0) IR Spectrum [m.chemicalbook.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5166427A - Preparation of acyl chlorides - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN101348427A - A Simple Synthesis Method of Isononanoyl Chloride - Google Patents [patents.google.com]

- 10. CAS 77582-61-7: this compound | CymitQuimica [cymitquimica.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. HENEICOSANOIC ACID(2363-71-5) 13C NMR spectrum [chemicalbook.com]

Heneicosanoyl Chloride: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosanoyl chloride, a long-chain acyl chloride, serves as a key reagent in organic synthesis for the introduction of the 21-carbon aliphatic chain. This technical guide provides a comprehensive overview of its chemical properties, applications in research and drug development, and detailed experimental protocols for its use in common organic transformations. Furthermore, this document explores the broader context of the biological significance of its parent fatty acid, heneicosanoic acid, and the signaling pathways associated with very-long-chain fatty acids.

Core Chemical and Physical Properties

This compound is the acyl chloride derivative of heneicosanoic acid. Its high reactivity makes it a valuable intermediate for the synthesis of a variety of esters and amides.

| Property | Value | Reference |

| CAS Number | 77582-61-7 | |

| Molecular Formula | C₂₁H₄₁ClO | |

| Molecular Weight | 345.0 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Pungent |

Applications in Organic Synthesis and Drug Development

This compound is primarily utilized as a chemical intermediate in organic synthesis. Its reactivity allows for the facile introduction of the heneicosanoyl group into various molecules. This is particularly relevant in the development of novel therapeutic agents and complex lipids.

The incorporation of long aliphatic chains can significantly alter the lipophilicity of a molecule, which is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. While direct applications of this compound in marketed drugs are not prominent, the modification of bioactive scaffolds with long-chain fatty acyl groups is a strategy employed in drug discovery to enhance membrane permeability and target engagement.

Experimental Protocols

The following sections provide detailed, generalized methodologies for common reactions involving this compound. Researchers should adapt these protocols based on the specific substrate and desired scale.

General Esterification Protocol (Schotten-Baumann Conditions)

This protocol describes the synthesis of an ester from an alcohol and this compound.

Materials:

-

This compound

-

Alcohol of interest

-

Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

-

Tertiary amine base (e.g., triethylamine (B128534) or pyridine)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DCM.

-

Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution. A precipitate (the amine hydrochloride salt) may form.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.

-

Purify the crude product by flash column chromatography.

General Amidation Protocol

This protocol outlines the synthesis of an amide from a primary or secondary amine and this compound.

Materials:

-

This compound

-

Primary or secondary amine of interest

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.

-

Add the tertiary amine base (1.1-1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C.

-

Slowly add a solution of this compound (1.0-1.2 equivalents) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, add water to quench the reaction.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude amide by recrystallization or flash column chromatography.

Biological Context: Heneicosanoic Acid and Very-Long-Chain Fatty Acid Signaling

Heneicosanoic acid (C21:0) is a saturated very-long-chain fatty acid (VLCFA). While not one of the most abundant fatty acids, it is found in various natural sources, including human milk fat and as a constituent of phospholipids (B1166683) in articular cartilage boundary lubricants and red blood cell membranes.[1] VLCFAs play crucial roles in numerous biological processes.

Very-Long-Chain Fatty Acid Elongation Pathway

VLCFAs are synthesized in the endoplasmic reticulum from long-chain fatty acids (LCFAs) through a four-step elongation cycle.

Role in Cellular Signaling

VLCFAs are integral components of complex lipids such as sphingolipids and glycerophospholipids, which are critical for maintaining the structure and function of cellular membranes.[2] Alterations in VLCFA metabolism have been linked to various physiological and pathological conditions. In plants, VLCFAs and their derivatives are involved in responses to pathogens.[3] In mammals, the malonyl-CoA/long-chain acyl-CoA pathway is implicated in the regulation of insulin (B600854) secretion.[4]

Safety and Handling

This compound is a reactive and corrosive compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to heneicosanoic acid and hydrochloric acid. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules, particularly in the fields of lipid research and drug development. Understanding its chemical properties and having access to reliable experimental protocols is essential for its effective use. The biological importance of its parent fatty acid underscores the potential for creating novel bioactive compounds through its application in synthesis.

References

An In-depth Technical Guide to the Reactivity of Heneicosanoyl Chloride with Water and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl chloride (C₂₁H₄₁ClO) is a long-chain acyl chloride derived from heneicosanoic acid.[1] Its bifunctional nature, possessing a reactive acyl chloride head and a long, lipophilic C21 alkyl chain, makes it a valuable intermediate in the synthesis of complex lipids, surfactants, and other specialty chemicals relevant to the pharmaceutical and materials science industries. Understanding its reactivity with water and various nucleophiles is crucial for optimizing reaction conditions, maximizing yields, and ensuring product purity.

This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its hydrolysis and reactions with common nucleophiles such as amines and alcohols. It details the underlying reaction mechanisms, presents available quantitative data, and provides exemplary experimental protocols.

Core Reactivity: Nucleophilic Acyl Substitution

The chemistry of this compound is dominated by the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it highly susceptible to attack by nucleophiles. The general reaction mechanism is a nucleophilic addition-elimination process.

In this two-step mechanism, the nucleophile first adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms with the elimination of the chloride ion as a good leaving group. A final deprotonation step yields the final product.

Reaction with Water (Hydrolysis)

This compound reacts readily with water to form heneicosanoic acid and hydrochloric acid.[1] This reaction is typically vigorous and exothermic.

Reaction: C₂₀H₄₁COCl + H₂O → C₂₀H₄₁COOH + HCl

The long alkyl chain of this compound renders it insoluble in water. Therefore, the hydrolysis is an interfacial reaction, occurring at the boundary between the organic and aqueous phases. The rate of this reaction can be influenced by factors that affect the interfacial area, such as agitation and the presence of surfactants. Interestingly, studies on long-chain acyl chlorides, such as stearoyl chloride (C18), have shown that they can hydrolyze faster than shorter-chain acyl chlorides. This is attributed to the low solubility of the resulting long-chain carboxylic acid in the acyl chloride phase, which drives the reaction forward.

Quantitative Data on Hydrolysis

| Acyl Chloride | Reaction Conditions | Observed Rate/Yield | Reference |

| Stearoyl Chloride | Toluene (B28343), reflux with thionyl chloride | 99% yield of stearoyl chloride (synthesis) | [2] |

| General Acyl Chlorides | Reaction with water | Vigorous reaction, qualitative observation | [3] |

Table 1: Reactivity data related to long-chain acyl chlorides.

Experimental Protocol: Monitoring Hydrolysis of this compound

This protocol describes a method to monitor the hydrolysis of this compound by titration of the produced hydrochloric acid.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Ice bath

-

Magnetic stirrer and stir bar

-

Burette, pipettes, and flasks

Procedure:

-

Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.1 M).

-

In a flask, add a known volume of deionized water and a few drops of phenolphthalein.

-

Cool the flask in an ice bath and stir the water vigorously.

-

At time t=0, rapidly inject a known volume of the this compound solution into the stirring water.

-

At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench it in a flask containing a known excess of the standardized NaOH solution.

-

Back-titrate the excess NaOH with a standardized hydrochloric acid (HCl) solution to determine the amount of NaOH consumed by the HCl produced during the hydrolysis.

-

Calculate the concentration of heneicosanoic acid formed at each time point to determine the reaction rate.

Reaction with Nucleophiles

This compound is a versatile reagent for introducing the heneicosanoyl group onto various molecules through reactions with nucleophiles such as alcohols and amines.

Reaction with Alcohols (Esterification)

The reaction of this compound with alcohols produces esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct, which can otherwise lead to side reactions.

Reaction: C₂₀H₄₁COCl + R'OH → C₂₀H₄₁COOR' + HCl

The long alkyl chain can influence the choice of solvent to ensure the solubility of both the acyl chloride and the alcohol. Aprotic solvents like dichloromethane, chloroform, or toluene are commonly used.

Reaction with Amines (Amidation)

Primary and secondary amines react readily with this compound to form secondary and tertiary amides, respectively. Similar to esterification, a base is typically added to scavenge the HCl produced. Often, an excess of the amine reactant itself can serve as the base.

Reaction with a primary amine: C₂₀H₄₁COCl + R'NH₂ → C₂₀H₄₁CONHR' + R'NH₃⁺Cl⁻

Quantitative Data on Nucleophilic Reactions

Specific yield and rate data for this compound are scarce. The following table provides data for the closely related stearoyl chloride.

| Nucleophile | Reaction Conditions | Product | Yield | Reference |

| Glycine | Inverse phase transfer catalysis | N-Benzoylglycine (model reaction) | - | [4] |

| Various amines | Thionyl chloride activation of carboxylic acid | Amides | Excellent yields | [5] |

| Aniline | Phosphonitrilic chloride activation | N-Phenylbenzamide (model reaction) | Excellent yields | [6] |

Table 2: Yields for amidation reactions involving acyl chlorides.

Experimental Protocol: Synthesis of N-Octylheneicosanamide

This protocol details the synthesis of a secondary amide from this compound and a primary amine.

Materials:

-

This compound

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve octylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred solution of this compound at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude N-octylheneicosanamide can be further purified by column chromatography or recrystallization.

Conclusion

This compound is a highly reactive long-chain acyl chloride that readily undergoes nucleophilic acyl substitution reactions with water, alcohols, and amines. The long alkyl chain influences its physical properties, such as solubility, which in turn can affect reaction kinetics, particularly in heterogeneous systems like hydrolysis. While specific quantitative data for this compound remains limited, analogies to other long-chain acyl chlorides like stearoyl chloride provide valuable insights into its reactivity. The experimental protocols provided in this guide offer a starting point for the synthesis and study of this compound derivatives, which are of significant interest in various fields of chemical research and development. Careful control of reaction conditions, including temperature, solvent, and the use of a base to neutralize HCl, is essential for achieving high yields and purity of the desired products.

References

- 1. CAS 77582-61-7: this compound | CymitQuimica [cymitquimica.com]

- 2. STEAROYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. publications.iupac.org [publications.iupac.org]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. One moment, please... [iajpr.com]

A Technical Guide to the Safe Handling and Use of Heneicosanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Heneicosanoyl chloride, focusing on its safety data, handling precautions, and common experimental applications. Given the reactive and hazardous nature of acyl chlorides, this guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Adherence to rigorous safety protocols is paramount when working with this compound.

Chemical Identity and Physical Properties

This compound (CAS No. 77582-61-7) is the acyl chloride derivative of heneicosanoic acid, a 21-carbon saturated fatty acid.[1] Its chemical formula is C₂₁H₄₁ClO, and it possesses a long hydrophobic carbon chain, classifying it as a fatty acyl chloride.[1] Like other acyl chlorides, it is characterized by a pungent odor and high reactivity, particularly towards moisture.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citation |

|---|---|---|

| CAS Number | 77582-61-7 | [1] |

| Chemical Formula | C₂₁H₄₁ClO | [1] |

| Molecular Weight | 345.0 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity | >99% (as specified by some suppliers) | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Flash Point | Data not available |

| Solubility | Reacts violently with water; soluble in organic solvents like chloroform (B151607) and diethyl ether.[2] |

Hazard Identification and Safety Precautions

This compound is a corrosive and reactive compound that poses significant health risks upon exposure.[1] While specific toxicological data for this long-chain acyl chloride is limited, the hazards are consistent with those of other well-documented acyl chlorides.[3] The primary routes of exposure are inhalation and skin contact.[3]

Table 2: GHS Hazard Classification (Based on Acyl Chloride Class)

| Hazard Class | Category | Hazard Statement | Citation |

|---|---|---|---|

| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage. | [4] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage. | [4] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals. | [5] |

| Acute Toxicity (Oral) | 4 (Assumed) | H302: Harmful if swallowed. | [6] |

| Flammable Liquids | 3 (Possible) | H226: Flammable liquid and vapor. (Flash point dependent) |[7] |

Handling Precautions

Due to its reactivity and corrosive nature, this compound must be handled with stringent safety measures:

-

Ventilation: All work must be conducted in a well-ventilated chemical fume hood.[6][7][8]

-

Moisture Control: The compound is highly sensitive to moisture and reacts with water to produce heneicosanoic acid and corrosive hydrogen chloride gas.[1][2][9] It should be stored under an inert atmosphere (e.g., argon or nitrogen) and handled with dry equipment.[7][10]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools and explosion-proof equipment.[6][7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][7] Ensure an eyewash station is immediately accessible.[7][11]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent all skin contact.[6][11]

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with a suitable cartridge for acid gases and organic vapors.[7][8]

-

-

Incompatible Materials: Avoid contact with water, alcohols, strong bases, and strong oxidizing agents.[7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid

The following diagram outlines the workflow for responding to personal exposure.

Spill and Fire Procedures

-

Minor Spills: Remove all ignition sources.[6] Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[8] Do not use combustible materials. Collect the residue into a labeled, sealed container for chemical waste disposal.[6]

-

Major Spills: Evacuate the area and move upwind.[6] Prevent the spill from entering drains or waterways.[6]

-

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or dry sand.[7][8] Alcohol-resistant foam may also be effective.[7]

-

Unsuitable Media: DO NOT USE WATER. The substance reacts violently with water, liberating toxic and corrosive gases.[8][9]

-

Hazards from Combustion: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl) gas, and phosgene.[7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

-

General Laboratory Handling Workflow

A systematic approach is essential for safely handling highly reactive reagents like this compound. The following workflow outlines the key steps for its use in a laboratory setting.

Reactivity and Experimental Protocols

Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as powerful electrophiles in nucleophilic acyl substitution reactions.[12] Their high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.[12] The chloride ion is an excellent leaving group, which drives these reactions forward.[12]

Key Reactions

This compound can be used to synthesize a variety of other lipid derivatives. The diagram below illustrates its primary substitution pathways.

Protocol A: Generalized Synthesis of this compound

Acyl chlorides are most commonly synthesized from their corresponding carboxylic acids.[13] Thionyl chloride (SOCl₂) is a frequently used reagent because the byproducts (SO₂ and HCl) are gases, which simplifies purification.[14][15]

Methodology:

-

Setup: Under an inert atmosphere (N₂ or Ar), add heneicosanoic acid to a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl₂) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[13]

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~79 °C) and maintain for 1-3 hours.[9] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Final Product: The resulting this compound can be further purified by vacuum distillation if necessary. The product should be stored immediately under an inert atmosphere.

Protocol B: Generalized Synthesis of an Ester from this compound

This protocol describes a typical nucleophilic acyl substitution reaction to form a fatty acid ester, a common step in the synthesis of complex lipids or drug conjugates.

Methodology:

-

Setup: In a dry flask under an inert atmosphere, dissolve the desired alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.1 equivalents).[15] The base is added to neutralize the HCl byproduct.[15]

-

Cooling: Cool the solution in an ice bath (0 °C).

-

Reagent Addition: Slowly add this compound (1.05 equivalents), typically dissolved in a small amount of the same anhydrous solvent, to the stirred alcohol solution via a dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can then be purified using column chromatography.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[7][8] Protect from moisture and keep away from incompatible substances.[7][8] Storage under an inert atmosphere is highly recommended to maintain product quality.[7]

-

Disposal: Dispose of waste materials and empty containers in accordance with all local, regional, and national regulations. This compound waste should be treated as hazardous halogenated organic waste. Do not dispose of it into drains or the environment.

References

- 1. CAS 77582-61-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. msdssafe.com [msdssafe.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Hexanoyl chloride | C6H11ClO | CID 67340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. fiveable.me [fiveable.me]

- 13. Acyl chloride - Wikipedia [en.wikipedia.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. youtube.com [youtube.com]

A Technical Guide to High-Purity Heneicosanoyl Chloride for Researchers and Drug Development Professionals

Introduction: Heneicosanoyl chloride (C21H41ClO), a long-chain saturated acyl chloride, is a valuable reagent in organic synthesis, particularly for the acylation of various molecules to introduce a 21-carbon lipophilic tail. This technical guide provides an in-depth overview of its commercial availability, technical specifications, and key applications with detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Commercial Suppliers and Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. The purity of the commercially available product is typically high, often exceeding 98%. Researchers should, however, always refer to the supplier's certificate of analysis (CoA) for lot-specific data. Key quality control parameters include purity, typically determined by Gas Chromatography (GC), and the content of residual starting material (Heneicosanoic acid) and other impurities.

| Supplier | Purity | Available Quantities | CAS Number |

| Shanghai Nianxing Industrial Co., Ltd | 99.0% | Inquiry | 77582-61-7 |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 100g | 77582-61-7 |

Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to contact the suppliers directly for the most current information and to request a detailed Certificate of Analysis.

Core Applications in Research and Development

This compound's primary utility lies in its ability to acylate nucleophiles such as alcohols, amines, and thiols, thereby attaching the C21 alkyl chain. This modification is particularly relevant in the following areas:

-

Lipid Synthesis: It serves as a key building block for the synthesis of complex lipids, including ceramides (B1148491) and other sphingolipids. Very-long-chain fatty acids (VLCFAs) are integral components of these lipids, which play crucial roles in cellular signaling and membrane structure.

-

Drug Delivery: The introduction of a long lipid chain can modify the pharmacokinetic properties of a drug molecule, potentially enhancing its membrane permeability, circulation time, or formulation in lipid-based drug delivery systems like nanoparticles.

-

Biomaterials Science: Acylation with this compound can be used to modify polymers and other materials to alter their surface properties, making them more hydrophobic or biocompatible.

Experimental Protocols

Protocol 1: General Synthesis of this compound from Heneicosanoic Acid

This protocol describes the conversion of Heneicosanoic acid to this compound using thionyl chloride, a common and effective method.

Materials:

-

Heneicosanoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (B28343)

-

Rotary evaporator

-

Round-bottom flask with a reflux condenser and gas trap

Procedure:

-

In a clean, dry round-bottom flask, combine Heneicosanoic acid with a 2- to 3-fold molar excess of thionyl chloride.

-

The reaction can often be performed neat. If a solvent is required, a dry, inert solvent like dichloromethane (B109758) can be used.

-

Gently reflux the mixture for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. A gas trap containing a sodium hydroxide (B78521) solution should be used to neutralize the acidic gases produced.

-

After the reaction is complete, remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator.

-

To ensure the complete removal of residual thionyl chloride, add dry toluene to the flask and evaporate again. Repeat this co-evaporation step two to three times.

-

The resulting this compound, a clear to yellowish oil or low-melting solid, is typically of sufficient purity for subsequent reactions without further purification.

Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 2: Synthesis of a Ceramide Analog via Acylation of a Sphingoid Base

This protocol provides a general method for the synthesis of a ceramide analog by reacting this compound with a sphingoid base. This is a fundamental reaction for creating synthetic ceramides for research in areas such as skin barrier function and cell signaling.

Materials:

-

This compound

-

Sphingoid base (e.g., sphingosine, dihydrosphingosine)

-

Dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

-

Silica (B1680970) gel for column chromatography (for purification)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sphingoid base and a slight molar excess (1.1-1.2 equivalents) of the tertiary amine base in the dry solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same dry solvent to the cooled solution of the sphingoid base with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to overnight. Monitor the reaction progress by TLC until the starting sphingoid base is consumed.

-

Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl) to remove the amine base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ceramide analog.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or chloroform) to yield the pure ceramide analog.

Protocol 3: Derivatization of this compound for GC-MS Analysis

Due to its high reactivity, this compound is not suitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). It must first be converted to a more stable and volatile derivative, such as a fatty acid methyl ester (FAME).

Materials:

-

This compound sample (1-5 mg)

-

Anhydrous methanol (1 mL)

-

Hexane (B92381) (1 mL)

-

2 mL reaction vial

-

Vortex mixer and centrifuge

Procedure:

-

Accurately weigh the this compound sample into a clean, dry 2 mL reaction vial.

-

Add 1 mL of anhydrous methanol to the vial. The reaction is typically rapid and may not require a catalyst due to the high reactivity of the acyl chloride.

-

Cap the vial and vortex for 1 minute. To ensure complete reaction, the mixture can be gently heated at 50-60 °C for 10-15 minutes.

-

After cooling to room temperature, add 1 mL of hexane to the vial to extract the resulting methyl heneicosanoate.

-

Vortex vigorously for 1 minute to ensure thorough extraction.

-

Centrifuge the vial at approximately 2000 rpm for 5 minutes to achieve complete phase separation.

-

Carefully transfer the upper hexane layer containing the methyl heneicosanoate to a clean vial for GC-MS analysis.

Visualizing Key Processes

To better understand the experimental workflows and the biological context of this compound, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis of this compound.

Caption: General pathway for the synthesis of a ceramide analog.

Caption: Biological role of C21 fatty acids in ceramide synthesis.

Unlocking New Frontiers: A Technical Guide to Potential Research Areas Involving Heneicosanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosanoyl chloride (C21H41ClO), the acyl chloride derivative of the 21-carbon saturated fatty acid, heneicosanoic acid, represents a versatile and largely untapped chemical tool for innovative research in lipidomics, cell biology, and materials science. Its long hydrophobic chain and reactive acyl chloride group offer unique opportunities for the synthesis of novel lipids, the development of targeted drug delivery systems, and the exploration of cellular signaling pathways. This technical guide outlines key potential research areas, provides detailed experimental protocols, and presents a framework for the investigation of this promising molecule.

Introduction: The Significance of Very-Long-Chain Fatty Acyl Chlorides

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their derivatives are integral components of cellular membranes and play critical roles in various biological processes, including signal transduction and the formation of protective barriers. Heneicosanoic acid, a 21-carbon fatty acid, falls into the category of odd-chain fatty acids, which have been associated with various physiological effects. The conversion of heneicosanoic acid to its highly reactive acyl chloride derivative, this compound, opens up a myriad of possibilities for its use as a synthetic precursor and a molecular probe.[1][2][3][4] Its reactivity allows for the facile attachment of the 21-carbon acyl chain to a wide range of molecules, including alcohols, amines, and thiols, enabling the creation of novel esters, amides, and thioesters.[5]

Potential Research Areas

The unique properties of this compound position it as a valuable tool in several cutting-edge research domains.

Synthesis of Novel Bioactive Lipids and Lipid-Based Drug Delivery Systems

This compound can serve as a key building block for the synthesis of a diverse array of novel lipids with tailored properties. By reacting it with various polar head groups, researchers can generate new phospholipids, sphingolipids, and glycolipids. These synthetic lipids can be designed to modulate membrane fluidity, influence the formation of lipid rafts, or act as signaling molecules themselves.

Furthermore, the long C21 chain can be exploited for the development of liposomes and other lipid nanoparticles for targeted drug delivery. The unique length of the acyl chain may impart distinct stability and release characteristics to these delivery vehicles.

Key Research Questions:

-

How does the incorporation of a 21-carbon acyl chain affect the physicochemical properties of liposomes (e.g., stability, drug loading capacity, and release kinetics)?

-

Can novel heneicosanoyl-containing lipids modulate the activity of membrane-bound proteins or signaling pathways?

-

Can heneicosanoyl-modified lipids enhance the delivery of hydrophobic drugs to specific cellular compartments?

Probing Protein Acylation and Cellular Signaling

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function. This compound can be utilized as a chemical probe to study this process. By introducing a "clickable" handle or a reporter tag onto the heneicosanoyl backbone, researchers can identify and characterize proteins that are acylated with this specific fatty acid.

This approach can shed light on the substrate specificity of acyltransferases and the functional consequences of odd-chain fatty acid acylation. Understanding these processes could reveal new regulatory mechanisms in cellular signaling and metabolism.

Key Research Questions:

-

Which proteins are endogenously acylated with heneicosanoic acid?

-

Does acylation with a C21 fatty acid alter the subcellular localization or protein-protein interactions of target proteins?

-

Can heneicosanoyl-modified peptides be used to develop inhibitors or modulators of deacylating enzymes?

Development of Novel Biomaterials and Surfactants

The amphipathic nature of derivatives synthesized from this compound makes them attractive candidates for the development of new biomaterials and surfactants. Heneicosanoyl-based polymers could be designed for applications in tissue engineering, while novel surfactants could find use in cosmetics and pharmaceutical formulations. The odd-numbered carbon chain may lead to unique packing properties and self-assembly behaviors.

Key Research Questions:

-

What are the self-assembly properties of heneicosanoyl-based surfactants in aqueous solutions?

-

Can heneicosanoyl-modified polymers form biocompatible scaffolds for cell culture and tissue regeneration?

-

Do heneicosanoyl-based materials exhibit unique interfacial properties compared to their even-chained counterparts?

Data Presentation: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C21H41ClO | N/A |

| Molecular Weight | 357.0 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Odor | Pungent | N/A |

| Reactivity | Highly reactive with nucleophiles (e.g., water, alcohols, amines) | N/A |

Experimental Protocols

Synthesis of this compound from Heneicosanoic Acid

This protocol describes the conversion of heneicosanoic acid to this compound using thionyl chloride.

Materials:

-

Heneicosanoic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (B109758) (DCM) or toluene (B28343)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, add heneicosanoic acid (1 equivalent).

-

Add dry DCM or toluene to dissolve the fatty acid.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) to the stirred solution at room temperature.

-

Heat the reaction mixture to a gentle reflux (approximately 40-50°C) for 2-4 hours. Monitor the reaction by observing the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual SOCl₂, co-evaporate with dry toluene two to three times.

-

The resulting this compound should be a clear, yellowish oil and can typically be used in the next step without further purification.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it produces HCl gas. Thionyl chloride is corrosive and should be handled with care.

General Protocol for the Synthesis of a Heneicosanoyl Ester

This protocol outlines the esterification of an alcohol with this compound.

Materials:

-

Alcohol of interest

-

This compound

-

Dry, non-protic solvent (e.g., dichloromethane, THF)

-

Non-nucleophilic base (e.g., triethylamine, pyridine)

-

Stir plate and magnetic stir bar

-

Standard work-up reagents (e.g., water, brine, drying agent like Na₂SO₄)

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the alcohol (1 equivalent) and the non-nucleophilic base (1.1 equivalents) in the chosen dry solvent.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol for Protein Labeling with a Heneicosanoyl-based Probe

This protocol provides a general framework for labeling proteins with a hypothetical heneicosanoyl-based probe containing a terminal alkyne for click chemistry.

Materials:

-

Purified protein of interest in a suitable buffer (non-amine based, e.g., HEPES)

-

Heneicosanoyl-alkyne probe (synthesized separately)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Click chemistry reagents (e.g., fluorescent azide, copper(I) catalyst, ligand)

-

Desalting column or dialysis membrane

-

SDS-PAGE and in-gel fluorescence imaging system

Procedure:

-

Prepare a stock solution of the heneicosanoyl-alkyne probe in DMSO.

-

Add the probe to the protein solution at a desired molar excess. The final DMSO concentration should be kept low (typically <5%) to avoid protein denaturation.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Remove the unreacted probe using a desalting column or dialysis.

-

Perform a click reaction by adding the fluorescent azide, copper(I) catalyst, and ligand to the labeled protein.

-

Incubate the click reaction mixture as per the manufacturer's instructions.

-

Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to visualize the labeled protein.

-

Further analysis can be performed using mass spectrometry to identify the site(s) of modification.[6]

Visualization of Potential Research Workflows and Pathways

Synthesis and Application of Heneicosanoyl-Lipids

Caption: Workflow for the synthesis of novel lipids and their application in drug delivery.

Probing Protein Acylation with a Heneicosanoyl-based Probe

Caption: Experimental workflow for identifying protein acylation using a chemical probe.

Conclusion

This compound is a promising yet underutilized chemical reagent with significant potential to advance our understanding of lipid biology and to drive innovation in drug delivery and materials science. The research areas and experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the multifaceted applications of this unique very-long-chain fatty acyl chloride. By leveraging its reactivity and distinct chain length, the scientific community can unlock new avenues for discovery and development.

References

- 1. The Various Roles of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Lipid - Wikipedia [en.wikipedia.org]

- 5. Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Heneicosanoyl Chloride: A Technical Guide to its Role as a Lipid Synthesis Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl chloride (C₂₁H₄₁ClO) is the acyl chloride derivative of heneicosanoic acid, a 21-carbon saturated very-long-chain fatty acid (VLCFA). Its high reactivity makes it a valuable precursor for the synthesis of a diverse range of complex lipids. This technical guide provides an in-depth overview of this compound's chemical properties, detailed experimental protocols for its synthesis and use in generating lipid species, and an exploration of the biological significance of VLCFA-containing lipids, particularly in the context of cellular signaling.

Chemical Properties and Handling

This compound is a reactive, colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides.[1] Due to its reactivity, particularly with water, it must be handled under anhydrous conditions to prevent hydrolysis back to heneicosanoic acid and hydrochloric acid.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Heneicosanoic Acid |

| CAS Number | 77582-61-7 | 2363-71-5 |

| Molecular Formula | C₂₁H₄₁ClO | C₂₁H₄₂O₂ |

| Molecular Weight | 344.99 g/mol | 326.57 g/mol |

| Appearance | Colorless to pale yellow liquid | White solid |

| Odor | Pungent | Odorless |

Safety and Handling:

This compound is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware and solvents must be scrupulously dried to prevent decomposition of the acyl chloride.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of representative lipid classes.

Synthesis of this compound from Heneicosanoic Acid

This protocol is adapted from established methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.

Materials:

-

Heneicosanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or toluene (B28343)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add heneicosanoic acid (1 equivalent).

-

Solvent Addition: Add anhydrous dichloromethane or toluene to dissolve the fatty acid.

-

Reagent Addition: Under an inert atmosphere, slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 40°C for DCM or 110°C for toluene) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporate with anhydrous toluene two to three times. The resulting crude this compound, a pale yellow oil, is typically used in the next step without further purification.

Synthesis of a Heneicosanoyl-Containing Glycerolipid: 1,2,3-Triheneicosanoyl-glycerol

This protocol describes the esterification of glycerol (B35011) with this compound.

Materials:

-

This compound

-

Glycerol

-

Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)

-

Anhydrous dichloromethane (DCM)

-

Separatory funnel

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve glycerol (1 equivalent) in anhydrous DCM.

-

Base Addition: Add anhydrous pyridine or triethylamine (3.3 equivalents) to the solution.

-

Acyl Chloride Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (3.1 equivalents) in anhydrous DCM to the stirred mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting triacylglycerol by column chromatography on silica gel.

Synthesis of a Heneicosanoyl-Containing Ceramide

This protocol outlines the N-acylation of a sphingoid base with this compound.

Materials:

-

This compound

-

Sphingosine (B13886) or other long-chain base

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sphingoid base (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Acyl Chloride Addition: Cool the solution to 0°C in an ice bath. Prepare a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting ceramide by column chromatography on silica gel.

Characterization of Heneicosanoyl-Derived Lipids

Thorough characterization is essential to confirm the structure and purity of the synthesized lipids.

Table 2: Analytical Techniques for Lipid Characterization

| Technique | Purpose |

| ¹H NMR Spectroscopy | Confirms the presence of characteristic protons of the heneicosanoyl chain (terminal methyl, methylene (B1212753) chain, α-methylene to the carbonyl), the lipid backbone (e.g., glycerol or sphingosine protons), and any headgroup moieties. Integration of peak areas provides information on the relative number of protons. |

| ¹³C NMR Spectroscopy | Provides detailed information on the carbon skeleton, including the carbonyl carbon of the acyl chain and carbons of the lipid backbone. |

| Mass Spectrometry (ESI-MS, GC-MS) | Determines the molecular weight of the synthesized lipid. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. For ceramides (B1148491), characteristic fragments corresponding to the long-chain base and the fatty acyl chain are observed.[2] |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the ester carbonyl (~1740 cm⁻¹) in glycerolipids or the amide carbonyl (~1640 cm⁻¹) and N-H bond (~3300 cm⁻¹) in ceramides. |

Expected NMR Data for Heneicosanoic Acid (Reference):

-

¹H NMR (CDCl₃): δ 2.34 (t, 2H, -CH₂-COOH), 1.63 (quint, 2H, -CH₂-CH₂-COOH), 1.25 (br s, 34H, -(CH₂)₁₇-), 0.88 (t, 3H, -CH₃).

-

¹³C NMR (CDCl₃): δ 180.1, 34.1, 31.9, 29.7 (multiple signals), 29.4, 29.3, 29.1, 24.7, 22.7, 14.1.

Biological Significance and Signaling Pathways

Very-long-chain fatty acids are crucial components of several classes of lipids with important biological functions, particularly in the formation of cellular membranes and in signaling pathways.

Role in Sphingolipid Biosynthesis

VLCFAs are key components of sphingolipids, such as ceramides and sphingomyelin, which are integral to the structure and function of the plasma membrane. The length of the fatty acyl chain in ceramides influences the biophysical properties of membranes and can modulate the activity of membrane-associated proteins.

The de novo synthesis of ceramides is a fundamental cellular process.

References

Methodological & Application

Application Note & Protocol: Heneicosanoyl Chloride Mediated Esterification

Audience: Researchers, scientists, and drug development professionals.

Introduction: Esterification is a fundamental reaction in organic synthesis, crucial for creating a wide array of functional molecules, including active pharmaceutical ingredients, prodrugs, and various chemical intermediates. The use of acyl chlorides, such as Heneicosanoyl chloride, offers a highly efficient and irreversible method for the synthesis of esters from alcohols and phenols.[1][2][3] this compound (C₂₁H₄₁ClO) is a long-chain fatty acyl chloride derived from heneicosanoic acid.[4] Its long aliphatic chain makes it a valuable reagent for introducing lipophilicity into molecules, a key strategy in drug development for modifying properties like cell membrane permeability and pharmacokinetic profiles.

This protocol details a general procedure for the esterification of an alcohol using this compound. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride.[5] A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically included to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1][6] Due to the high reactivity of this compound with water, the reaction must be conducted under anhydrous conditions.[1]

Physicochemical Data

A summary of the quantitative data for the key components in this protocol is provided below. "Product" refers to a generic Heneicosanoyl ester of a simple alcohol like methanol (B129727) for illustrative purposes.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | C₂₁H₄₁ClO | 345.01 | 229 - 230 | 0.879 |

| Pyridine (Base) | C₅H₅N | 79.10 | 115 | 0.982 |

| Dichloromethane (B109758) (Solvent) | CH₂Cl₂ | 84.93 | 39.6 | 1.326 |

| Methyl Heneicosanoate (Example Product) | C₂₂H₄₄O₂ | 340.59 | N/A | N/A |

Note: Data sourced from various chemical suppliers and databases.[7][8] Boiling point for this compound is at reduced pressure.

Experimental Protocol

This section outlines the detailed methodology for the esterification of a generic alcohol (R-OH) with this compound.

2.1 Materials & Equipment:

-

Reagents:

-

This compound (≥98%)

-

Alcohol (R-OH, substrate)

-

Anhydrous Pyridine or Triethylamine (base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)[6]

-

1 M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (drying agent)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Condenser (if heating is required)

-

Nitrogen or Argon gas inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (dried in an oven before use)[1]

-

Magnetic stirrer

-

2.2 Procedure:

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Place the flask under a positive pressure of inert gas (Nitrogen or Argon).

-

Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a separate flask containing anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring alcohol solution over 15-30 minutes. The reaction is exothermic.[9]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath again. Slowly add deionized water to quench any unreacted this compound.

-

Work-up & Extraction:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl to remove the pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Safety & Handling Precautions

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10] All manipulations should be performed inside a certified chemical fume hood.[11]

-

Moisture Sensitivity: this compound reacts vigorously with water (including atmospheric moisture) to produce corrosive HCl gas.[1][4] It is critical to use oven-dried glassware and anhydrous solvents.[1] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Inhalation/Contact: Avoid inhaling vapors, which are lachrymatory (irritating to the eyes).[1] Avoid all contact with skin and eyes, as the compound can cause severe burns.[7][11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual acyl chloride carefully before disposal.

Diagrams & Workflows

4.1 Experimental Workflow

The following diagram illustrates the sequential steps of the this compound mediated esterification protocol.

4.2 Simplified Reaction Mechanism

This diagram outlines the key steps in the nucleophilic acyl substitution reaction between an alcohol and this compound in the presence of a base (Pyridine).

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. scribd.com [scribd.com]

- 4. CAS 77582-61-7: this compound | CymitQuimica [cymitquimica.com]

- 5. savemyexams.com [savemyexams.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Henicosanoate | C21H41O2- | CID 17976332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Synthesis of Amides Using Heneicosanoyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science. Amides are prevalent structural motifs in a vast array of biologically active molecules, including peptides, natural products, and pharmaceuticals. Heneicosanoyl chloride, a long-chain fatty acyl chloride, serves as a valuable building block for the introduction of a 21-carbon lipophilic tail into molecules. This lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing membrane permeability and modulating protein-ligand interactions.

This document provides detailed protocols for the synthesis of N-alkyl and N-aryl amides using this compound via the Schotten-Baumann reaction. The methodologies outlined are suitable for a range of primary and secondary amine substrates.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the synthesis of representative N-alkyl and N-aryl heneicosanamides. These are based on general protocols for long-chain fatty acyl chlorides and may require optimization for specific substrates.

Table 1: Synthesis of N-Alkyl Heneicosanamides

| Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Octadecylamine (B50001) | Triethylamine (B128534) | Dichloromethane (B109758) | 4 - 6 | 0 to RT | 85 - 95 |

| Benzylamine | Pyridine (B92270) | Tetrahydrofuran | 3 - 5 | 0 to RT | 80 - 90 |

| Isopropylamine | NaOH (aq) | Dichloromethane | 2 - 4 | 0 to RT | 75 - 85 |

Table 2: Synthesis of N-Aryl Heneicosanamides

| Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Aniline (B41778) | Triethylamine | Dichloromethane | 6 - 8 | 0 to RT | 70 - 80 |

| 4-Methoxyaniline | Pyridine | Tetrahydrofuran | 5 - 7 | 0 to RT | 75 - 85 |

| 4-Nitroaniline | Triethylamine | Dichloromethane | 8 - 12 | RT | 60 - 70 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Alkyl Heneicosanamides

This protocol describes the synthesis of N-octadecylheneicosanamide as a representative example.

Materials:

-

This compound (1.0 eq)

-

Octadecylamine (1.0 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-